molecular formula C16H16N2O3S B2967180 N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide CAS No. 1100751-59-4

N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide

Cat. No.: B2967180
CAS No.: 1100751-59-4
M. Wt: 316.38
InChI Key: MCILLTQTUBKDPD-UHFFFAOYSA-N
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Description

N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide is a synthetic indoline derivative with the molecular formula C16H16N2O3S . The compound features a core indoline structure, which is a saturated version of indole, where the benzopyrrole ring is reduced in one of the double bonds. This core scaffold is synthetically versatile and is of significant interest in medicinal chemistry and drug discovery research. The molecular structure incorporates a phenylsulfonyl group, a common protecting group and pharmacophore known to modulate biological activity and metabolic stability . The specific substitutions on the indoline ring system make it a valuable intermediate for the synthesis of more complex molecules. Its primary research applications include serving as a key building block in organic synthesis, particularly in the development of pharmacologically active compounds. Researchers utilize this chemotype in high-throughput screening and as a precursor for the exploration of novel therapeutics. The compound is offered For Research Use Only and is strictly intended for laboratory applications. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-17-16(19)15-11-12-7-5-6-10-14(12)18(15)22(20,21)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCILLTQTUBKDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Base-Mediated Annulation Reactions

The indoline-2-thione scaffold serves as a precursor for synthesizing fused heterocycles. For example:

  • Reaction with Hydrazinonitroalkenes :
    N-Methyl indoline-2-thione derivatives undergo [3 + 2]-annulation with hydrazinonitroalkenes under basic conditions (e.g., K₂CO₃ in CH₃CN/H₂O) to form dihydrothienoindoles. Prolonged reaction times (2–8 days) lead to aromatized thieno[2,3-b]indoles via air oxidation .

    Substrate (R Group)Product Yield (%)Reaction Time
    Methyl (1a )463 h
    Ethyl (1b )432 days
    Benzyl (1d )648 days

    Mechanism :

    • Deprotonation at C-3 of indoline-2-thione forms an anion.

    • Michael addition to hydrazinonitroalkene generates intermediate I .

    • Elimination of the nitro group produces an acyliminium intermediate (II ).

    • 5-exo-trig cyclization yields dihydrothienoindole, which oxidizes to the aromatic product .

Carboxamide Formation

The carboxamide group is introduced via coupling reactions:

  • BOP-Mediated Activation :
    Indole-2-carboxylic acid reacts with amines using benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and triethylamine in DMF. This method is efficient for synthesizing N-substituted carboxamides .

Cross-Coupling Reactions

The phenylsulfonyl group enhances electrophilicity, enabling cross-coupling at the indole C-3 position:

Palladium-Catalyzed Couplings

  • Suzuki–Miyaura Coupling :
    3-Iodoindole-2-carbonitriles react with arylboronic acids under Pd catalysis (PdCl₂(PPh₃)₂, K₂CO₃) to form biaryl derivatives. Yields range from 64–90% .

    Arylboronic Acid (R)Product Yield (%)
    Phenyl85
    4-Methoxyphenyl78
    3-Nitrophenyl64

Sonogashira Coupling

Terminal alkynes react with 3-iodoindole derivatives (PdCl₂(PPh₃)₂, CuI, Et₃N) to yield alkynylated indoles .

Sulfonylation and Protection

  • Phenylsulfonyl Introduction :
    Indoline derivatives are sulfonylated using phenylsulfonyl chloride under basic conditions (e.g., KOH in THF). This step is critical for enhancing solubility and modulating electronic properties .

Oxidation and Reduction

  • Air Oxidation :
    Dihydrothienoindoles oxidize to aromatic thienoindoles upon exposure to air .

  • Nitro Group Reduction :
    Nitro-substituted indoles are reduced to amines using H₂/Pd-C, enabling further derivatization .

Spectroscopic and Mechanistic Insights

  • NMR Challenges :
    Rotameric equilibria in carbamate-containing hydrazine moieties cause signal broadening in ¹H NMR spectra. Variable-temperature NMR studies confirm dynamic behavior .

  • X-ray Crystallography :
    Single-crystal analysis of related spirooxindoles validates regioselective cycloadditions (e.g., 32CA reactions) .

Mechanism of Action

The mechanism of action of N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Indoline-2-carboxamide Derivatives with Varying Substituents

Key Structural Variations and Bioactivity:

  • N-Methyl-1-(2-(4-(trifluoromethyl)phenyl)acetyl)indoline-2-carboxamide (Compound 42, ): Substituent: 2-(4-Trifluoromethylphenyl)acetyl group at the 1-position. Bioactivity: Demonstrates trypanocidal activity with 45% yield in synthesis.
  • N-methyl-1-(2-d5phenoxyacetyl)indoline-2-carboxamide (Compound 38, ): Substituent: Deuterated phenoxyacetyl group. Bioactivity: Similar trypanocidal profile but with lower yield (44%). Deuterated analogs may offer metabolic stability advantages .

Comparison with Target Compound: The phenylsulfonyl group in the target compound introduces strong electron-withdrawing properties, which may modulate reactivity and binding affinity compared to acetyl or phenoxyacetyl groups. Sulfonyl groups are also known to enhance metabolic stability and solubility in some contexts .

Indole-Based Carboxamides

Examples from and :

  • N-methylsulfonyl-indole derivatives (): Structure: Indole core with methylsulfonyl and hydrazinecarbothioamide groups. Bioactivity: COX-2/5-LOX dual inhibition (anti-inflammatory activity) with yields of 72–82%.
  • N-(Benzoylphenyl)-1H-indole-2-carboxamides ():
    • Structure: Indole core with benzoylphenyl and carboxamide groups.
    • Synthesis: One-step coupling with sodium ethoxide in DMF, yielding pharmacologically active compounds (exact activity unspecified) .

Key Differences:
Indole derivatives lack the saturated indoline ring, which may reduce conformational rigidity compared to the target compound. The phenylsulfonyl group in the target compound offers distinct electronic and steric effects compared to benzoyl or methylsulfonyl substituents.

Indolizine and Proline-Derived Carboxamides

Examples from , and 10:

  • Indolizine-2-carboxamides ():
    • Structure: Indolizine core with carboxamide groups.
    • Synthesis: Baylis-Hillman cyclization or coupling with amines (e.g., pyridinyl, thiazolyl). Lower yields (modest) compared to indoline derivatives .
  • Proline-derived indoline-2-carboxamide (Compound 20, ): Structure: Indoline core with carbamimidoyl and phenylethyl groups. Synthesis: Samarium iodide-mediated reaction (70% yield).

Halogenated and Fluorinated Analogues

Examples from and :

  • 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63b, ): Structure: Halogenated indole with bromo, fluoro, and phenyl groups.
  • N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (): Structure: Fluorophenyl-substituted indole carboxamide. Properties: Fluorine atoms improve metabolic stability and membrane permeability .

Comparison: Halogenation in these compounds introduces polarizable substituents, whereas the phenylsulfonyl group in the target compound offers a balance of hydrophobicity and electronic effects.

Biological Activity

N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide is a synthetic organic compound belonging to the class of indole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a sulfonyl group attached to a phenyl ring, which contributes to its unique chemical properties. The indole structure is often associated with various pharmacological effects, including anti-inflammatory and neuroprotective properties. This compound has garnered attention for its potential as an antiviral and anticancer agent due to its ability to interact effectively with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • HIV-1 Reverse Transcriptase Inhibition : The compound has been studied as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), demonstrating significant inhibitory activity against both wild-type and mutant strains of the virus. It binds to the RT enzyme, stabilizing its conformation and preventing viral replication .
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells, potentially through mechanisms such as cell cycle arrest and disruption of microtubule dynamics. For instance, studies have shown that related indole derivatives can inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest in cancer cell lines .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Details
Antiviral Inhibits HIV-1 reverse transcriptase; effective against multiple strains.
Anticancer Induces apoptosis; inhibits tubulin polymerization in cancer cells.
Anti-inflammatory Potential to reduce inflammation through modulation of COX pathways.
Antimicrobial Exhibits selective antibacterial activity against Gram-positive bacteria.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

  • Antiviral Efficacy : A study demonstrated that the compound exhibited significant antiviral activity against HIV-1, with a low IC50 value indicating high potency. The binding interactions with RT were characterized using molecular docking studies, revealing critical hydrogen bonds that stabilize the inhibitor-enzyme complex .
  • Anticancer Potential : Another investigation focused on the anticancer properties of structurally similar compounds, showing that they could inhibit cell proliferation in various cancer cell lines. The mechanism involved disruption of microtubule dynamics, leading to apoptosis and cell cycle arrest .
  • Anti-inflammatory Activity : Research into the anti-inflammatory effects revealed that derivatives of this compound could inhibit key enzymes in inflammatory pathways, such as COX-1 and COX-2, providing insights into their therapeutic potential in treating inflammatory diseases .

Comparative Analysis

A comparison with other indole derivatives highlights the unique features of this compound:

Compound Name Structure Similarity Unique Features
5-Chloro-3-(phenylsulfonyl)indole-2-carboxamideIndole core structureActs as a non-nucleoside inhibitor of HIV-1 reverse transcriptase
N-methyl-1H-indole-2-carboxamideIndole derivativeLacks sulfonyl group; different pharmacological effects
1H-Indole-2-carboxamide, N,N-diethyl-1-(phenylsulfonyl)Indole core with sulfonamideVariations in side chains lead to different biological activities

The distinct combination of functional groups and structural features in this compound contributes to its unique biological activity compared to other indole derivatives.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM. For example, a secondary amine (e.g., N-methylindoline) is reacted with phenylsulfonyl chloride, followed by coupling with a carboxylic acid derivative. Intermediates are characterized via TLC (hexane:ethyl acetate, 9:3 v/v), melting point analysis, and NMR (DMSO-d6, 400 MHz) . Crude products are purified via column chromatography, and elemental analysis ensures purity (±0.5% of theoretical values) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., indoline aromatic protons at δ 6.8–7.5 ppm, sulfonyl group protons at δ 3.1–3.5 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms carbonyl (C=O stretch ~1650–1700 cm<sup>-1</sup>) and sulfonyl (S=O stretch ~1150–1350 cm<sup>-1</sup>) groups .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> m/z calculated for C16H15N2O3S: 331.0753) .

Q. How is X-ray crystallography used to resolve the molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure using high-resolution data. Key parameters include bond angles (e.g., C-N-C=O ~120°) and torsion angles (e.g., indoline-phenylsulfonyl dihedral angle ~85–90°). Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can contradictory yields in amide bond formation be analyzed and optimized?

  • Methodological Answer : Low yields (e.g., 30% vs. 98% in similar reactions) may stem from steric hindrance or competing side reactions. Use kinetic monitoring (e.g., in situ IR or <sup>19</sup>F NMR) to track reaction progress. Optimize by adjusting coupling agents (e.g., HATU vs. TBTU) or solvents (DMF for polar intermediates vs. DCM for non-polar) . Pre-activation of carboxylic acids with CDI (1,1'-carbonyldiimidazole) improves efficiency .

Q. What strategies resolve discrepancies in crystallographic data refinement?

  • Methodological Answer : For twinned crystals or poor resolution (>1.0 Å), use SHELXD for dual-space solution and SHELXE for density modification. Apply restraints for flexible groups (e.g., phenylsulfonyl rotation). Validate with Rint (<5%) and Rfree (<0.25) metrics .

Q. How do substituents on the indoline ring affect biological activity?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with electron-withdrawing (e.g., -F, -CF3) or donating (-OCH3) groups. Test in vitro against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using MIC assays. Correlate logP (octanol/water partition coefficient) with membrane permeability via QSPR models .

Q. How are reaction intermediates tracked in multi-step syntheses?

  • Methodological Answer : Use LC/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) for real-time monitoring. Retention times (e.g., 3.17 min for bromo-fluoro intermediates) and mass peaks (e.g., m/z 386 [M+H]<sup>+</sup>) confirm intermediate identity .

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